
Bmy 21502
Übersicht
Beschreibung
BMY-21502, chemisch bekannt als 1-[[1-[2-(Trifluormethyl)-4-pyrimidinyl]-4-piperidinyl]methyl]-2-pyrrolidinon, ist ein Nootropikum. Es wurde auf sein Potenzial zur Verbesserung kognitiver Funktionen, zum Schutz des Gedächtnisses und zur Verbesserung der Lernfähigkeit untersucht. Diese Verbindung hat sich als vielversprechend erwiesen, um Amnesie umzukehren und vor zerebraler Anämie zu schützen .
Vorbereitungsmethoden
Die Synthese von BMY-21502 umfasst mehrere Schritte. Der Prozess beginnt mit der Herstellung von 4-Chlor-2-trifluormethylpyrimidin, das dann mit 1-(4-Piperidinyl)methanol umgesetzt wird, um das Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird weiteren Reaktionen unterzogen, um das Endprodukt BMY-21502 zu ergeben . Die industrielle Produktion von BMY-21502 wurde für die großtechnische Herstellung optimiert, um sicherzustellen, dass der Prozess wirtschaftlich und effizient ist .
Analyse Chemischer Reaktionen
BMY-21502 durchläuft verschiedene chemische Reaktionen, darunter Oxidation und Reduktion. Die Verbindung kann zu zwei Hauptmetaboliten metabolisiert werden: dem Hydroxymetaboliten (BMY-42191) und dem Ketonmetaboliten (BMY-40440) . Diese Metaboliten werden unter bestimmten Bedingungen gebildet und wurden auf ihre pharmakokinetischen Eigenschaften untersucht .
Wissenschaftliche Forschungsanwendungen
BMY 21502 is a nootropic agent investigated for its efficacy and safety in treating Alzheimer's disease and its potential to enhance cognitive functions . It has also been studied for its effects on memory and cognitive abilities .
Alzheimer's Disease
- Objective : A study aimed to assess the efficacy and safety of BMY 21,502 in patients with mild-to-moderate Alzheimer's disease .
- Design and Participants : The study involved sixty-nine patients with Alzheimer's disease, with a mean age of 72 years, who were randomized to receive either BMY 21,502 or a placebo for 12 weeks, followed by a 4-week placebo washout period .
- Measurements : The Alzheimer's Disease Assessment Scale (ADAS) and the Clinical Global Impressions Scale were the primary efficacy assessments. Secondary measurements included the Computerized Neurological Test Battery and Mini-Mental State Examination (MMSE) .
- Results : Overall effects were not statistically significant (p > 0.05). However, patients taking BMY 21,502 showed a mean change in the ADAS cognitive score of -1.5 points at week 12, compared to -0.5 in patients who received a placebo. Patients with moderate dementia (MMSE ≤ 20) showed a greater change at week 12 with BMY 21,502 (-2.7 points) compared to placebo (+0.3 points), but the difference was not statistically significant. Patients treated with BMY 21,502 experienced higher rates of abnormal liver enzyme concentrations and nausea than those in the placebo group. A higher rate of discontinuations was also observed in the BMY 21,502 group .
- Conclusions : BMY 21,502 was not found to be significantly superior to placebo during the treatment period in this pilot study. Further evaluation of BMY 21,502 in a larger study population may be warranted .
Cognitive Enhancement
- This compound is a novel pyrrolidinone nootropic with demonstrated ability to reverse electroconvulsively induced amnesia in rodents .
- In a study on monkeys, this compound enhanced the acquisition of shape discrimination in three of four monkeys when combined drug scores were compared to vehicle-only scores (p < 0.02). However, it produced no significant improvement in memory retention at any of seven different delay intervals .
- BMY 21,502 is a nootropic that protects memory and enhances long-term potentiation according to preclinical findings .
Other potential applications
Wirkmechanismus
BMY-21502 exerts its effects by activating the central nervous system cholinergic system. This activation is believed to be one of the key mechanisms behind its anti-anoxic effects . The compound enhances glucose metabolism in the hippocampus, which is crucial for memory and learning .
Vergleich Mit ähnlichen Verbindungen
BMY-21502 wird häufig mit anderen Nootropika wie Oxiracetam und Idebenon verglichen. Während Oxiracetam eine ähnliche chemische Struktur aufweist, hat BMY-21502 überlegene antianoxische Wirkungen gezeigt . Idebenon, das in der Therapie von zerebrovaskulären Erkrankungen eingesetzt wird, zeigt ebenfalls schützende Wirkungen, aber der einzigartige Wirkmechanismus und das Stoffwechselprofil von BMY-21502 heben es hervor .
Ähnliche Verbindungen
- Oxiracetam
- Idebenon
Biologische Aktivität
BMY 21502, also known as BMS-181168, is a synthetic compound recognized for its nootropic properties, primarily aimed at enhancing cognitive functions such as memory and learning. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease.
Chemical Structure and Properties
This compound is classified as a pyrrolidinone derivative and features a chemical structure that includes a piperidine ring and a trifluoromethylpyrimidine moiety. This unique structure contributes to its pharmacological profile, which has been the subject of various studies.
This compound exhibits significant biological activity through several mechanisms:
- Neurotransmitter Modulation : It interacts with various neurotransmitter systems, particularly acetylcholine and glutamate, which are crucial for cognitive processes.
- Cognitive Enhancement : Studies have shown that this compound can improve cognitive performance in animal models and clinical settings by enhancing synaptic plasticity.
- Neuroprotection : The compound has demonstrated protective effects against neurotoxic agents, suggesting its potential in treating neurodegenerative diseases.
Animal Studies
A pivotal study examined the effects of oral administration of this compound on the Morris water task performance in aged F-344 rats. Key findings included:
- Increased Acquisition Rate : this compound significantly improved the rate of acquisition and initial retention in the water maze task, with optimal effects observed at a dose of 5.0 mg/kg. Higher doses (10 mg/kg) resulted in decreased efficacy but remained above control values .
- Dose-Dependent Effects : The cognitive enhancement effects were dose-dependent, indicating a broad range of effective doses for potential therapeutic use.
Clinical Trials
A clinical trial assessed the efficacy and safety of this compound in patients with mild-to-moderate Alzheimer’s disease. The study involved:
- Participants : Sixty-nine patients were randomized to receive either this compound or placebo for 12 weeks.
- Efficacy Measurements : Primary assessments were conducted using the Alzheimer's Disease Assessment Scale (ADAS) and Clinical Global Impressions Scale. Secondary measurements included the Computerized Neurological Test Battery and Mini-Mental State Examination (MMSE).
- Results : Although overall effects were not statistically significant (p > 0.05), patients receiving this compound showed a mean change in ADAS cognitive score of -1.5 points compared to -0.5 points in the placebo group. Notably, patients with moderate dementia exhibited greater improvements when treated with this compound .
Summary of Key Studies
Study Type | Subject Population | Key Findings |
---|---|---|
Animal Study | Aged F-344 rats | Increased acquisition rate and initial retention in Morris water task; dose-dependent effects. |
Clinical Trial | Patients with Alzheimer’s disease | Mean change in ADAS score -1.5 vs -0.5 (placebo); greater improvement in moderate dementia cases. |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cognitive Enhancement : Patients treated with this compound showed improvements in cognitive tests compared to those on placebo.
- Neuroprotection : Observations indicate that this compound may protect neuronal cells from damage due to oxidative stress.
Eigenschaften
CAS-Nummer |
123259-91-6 |
---|---|
Molekularformel |
C15H19F3N4O |
Molekulargewicht |
328.33 g/mol |
IUPAC-Name |
1-[[1-[2-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H19F3N4O/c16-15(17,18)14-19-6-3-12(20-14)21-8-4-11(5-9-21)10-22-7-1-2-13(22)23/h3,6,11H,1-2,4-5,7-10H2 |
InChI-Schlüssel |
KEWFMWJJMGQBAN-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC2CCN(CC2)C3=NC(=NC=C3)C(F)(F)F |
Kanonische SMILES |
C1CC(=O)N(C1)CC2CCN(CC2)C3=NC(=NC=C3)C(F)(F)F |
Aussehen |
Solid powder |
Key on ui other cas no. |
123259-91-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-(1-(2-fluoromethyl)-4-pyrimidinyl)-4-piperidinylmethyl-2-pyrrolidinone BMS-181168 BMY 21502 BMY-21502 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.